8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has gained significant attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound features a triazolo-pyrazine core, which is associated with various therapeutic properties, including anticancer, antidiabetic, and antioxidant effects. Its molecular structure allows it to interact with specific enzymes and proteins, making it a candidate for further research in drug development.
The compound is classified as a triazolo-pyrazine derivative. Its unique structure includes a triazole ring fused with a pyrazine moiety and an amino piperidine substituent. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 234.26 g/mol. The InChI Key for identifying this compound in chemical databases is LMTVVAILVFRZLH-UHFFFAOYSA-N.
The synthesis of 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves cyclization reactions between substituted pyrazines and triazole derivatives. A common synthetic route includes:
Industrial production may scale these methods while optimizing reaction conditions for efficiency and cost-effectiveness.
The structure of 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can be visualized as follows:
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions:
Common reagents include:
The specific outcomes depend on the reagents and conditions utilized during the reactions.
The mechanism of action for 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one primarily involves its interaction with specific enzymes:
This inhibition leads to significant anti-proliferative effects in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Relevant data regarding melting point, boiling point, and specific heat capacity may require experimental determination or literature references.
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several applications in scientific research:
This compound represents a promising avenue for further research in drug development and therapeutic applications due to its diverse biological activities and structural characteristics.
The [1,2,4]triazolo[4,3-a]pyrazine scaffold represents a privileged heterocyclic system in contemporary drug discovery due to its unique physicochemical properties and versatile biological activity profiles. This fused bicyclic structure combines electron-deficient characteristics with hydrogen-bonding capabilities, enabling targeted interactions with diverse biological macromolecules. The scaffold's planar, π-deficient nature facilitates selective binding to ATP pockets of kinases, while its nitrogen-rich framework (C₅H₄N₄ base structure) provides multiple vectors for synthetic elaboration [1] [4]. These properties have established it as an essential template in oncology, antimicrobial, and metabolic disease research [2] [5].
The molecular architecture features three key interaction zones: (1) The triazole nitrogen atoms (N-1/N-4) serve as hydrogen bond acceptors; (2) The pyrazine N-5 acts as a hinge-binding moiety in kinase inhibition; and (3) The C-3 and C-8 positions offer optimal sites for structure-activity relationship (SAR) exploration through substituent diversification [3] . This strategic modularity enables medicinal chemists to fine-tune physicochemical properties including solubility, logP, and polar surface area while maintaining target engagement. The scaffold's metabolic stability, demonstrated by human liver microsomal clearance values <8.1 µL/min/mg in optimized antimalarial triazolopyrazines, further enhances its drug-like potential [5].
Table 1: Key Derivatives and Therapeutic Applications of the Triazolo[4,3-a]pyrazine Scaffold
Derivative | Substitution Pattern | Primary Target | Therapeutic Area | Reference |
---|---|---|---|---|
Foretinib analog | 8-(4-Aminopiperidine) | c-Met/VEGFR-2 | Oncology | [3] |
Simmiparib precursor | 7-(Tetrahydrotriazolopyrazine) | PARP1 | Oncology | [4] |
ABT-341 | Not specified | DPP-IV | Anti-diabetic | [2] |
OSM-S4 | 3-Aryl, 8-ether | PfATP4 | Antimalarial | [5] [6] |
Compound 22i | 4-Oxo-pyridazinone | c-Met | Oncology |
The 4-aminopiperidine moiety has emerged as a critical pharmacophore for enhancing target affinity and optimizing pharmacokinetic properties in triazolopyrazine-based drug candidates. Positioned at C-8 of the heterocyclic core, this substituent serves as a spatial organizer that projects the basic amine functionality into complementary regions of target binding pockets. The protonatable nitrogen (pKa ~8.5-10.0) facilitates salt bridge formation with aspartate or glutamate residues in kinases, while the piperidine ring constrains conformational flexibility, reducing entropic penalties upon binding [3] [7].
In c-Met kinase inhibitors, the 4-aminopiperidine group mimics the "five-atom regulation" motif observed in foretinib-like scaffolds, enabling deep penetration into the hydrophobic back pocket of the kinase domain. Molecular modeling studies demonstrate that the piperidine nitrogen forms a critical hydrogen bond with Met1160 in the c-Met hinge region, while the amino group interacts with Asp1222 in the catalytic loop [3]. This dual interaction significantly enhances kinase selectivity and cellular potency, as evidenced by IC₅₀ values dropping to nanomolar ranges in optimized compounds. Beyond target affinity, the 4-aminopiperidine moiety markedly improves aqueous solubility (>2-fold increase in phosphate buffer) and modulates cytochrome P450 metabolism through steric hindrance of N-oxidation sites, thereby enhancing metabolic stability [7].
Table 2: Comparative Effects of Piperidine-Based Substituents on Drug Properties
Substituent | Target Affinity (IC₅₀) | logP Change | Solubility (μg/mL) | Key Interactions |
---|---|---|---|---|
4-Aminopiperidin-1-yl | 26 nM (c-Met) | -0.8 vs unsub | 38.7 ± 2.1 | H-bond with Met1160, Salt bridge Asp1222 |
Piperidin-1-yl | 410 nM (c-Met) | -0.3 vs unsub | 21.3 ± 1.8 | Hydrophobic only |
4-Methylpiperazin-1-yl | 105 nM (c-Met) | -1.1 vs unsub | 45.2 ± 3.3 | H-bond with Met1160 |
Morpholin-4-yl | 680 nM (c-Met) | -0.9 vs unsub | 52.6 ± 2.4 | Weak H-bond acceptance |